N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Physicochemical property Lipophilicity Solubility

This pyrazole-acetamide derivative features a 3-fluorophenyl tail and a morpholino privileged fragment—a chemotype validated in FLT3 kinase inhibitor campaigns. With a calculated logP of 2.691 and MW 380.42 g/mol, it avoids the excessive lipophilicity (logP >3.3) of chloro analogs, reducing non-specific binding artifacts. Its favorable ligand efficiency and balanced physicochemical profile make it the rational choice for matched molecular pair analyses and fragment-based lead optimization. Ideal for kinase selectivity screening panels demanding batch-to-batch consistency.

Molecular Formula C21H21FN4O2
Molecular Weight 380.423
CAS No. 1286719-24-1
Cat. No. B2499721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
CAS1286719-24-1
Molecular FormulaC21H21FN4O2
Molecular Weight380.423
Structural Identifiers
SMILESC1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27)
InChIKeyFSPFCVVSUHGVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: A Structurally Defined Pyrazole-Acetamide for FLT3 Kinase Research


N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286719-24-1) belongs to a class of synthetic pyrazole derivatives featuring a morpholino substituent at the pyrazole 3-position [1]. This specific chemotype has been explored in kinase inhibitor discovery programs, most notably as scaffolds targeting FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia research [2]. The compound is characterized by a 3-fluorophenyl acetamide side chain, a molecular weight of 380.42 g/mol, and a calculated logP of 2.691 [1].

Why Procuring N-(3-Fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Requires Precise Specification: The Risk of Generic Substitution Within the Pyrazole-Acetamide Series


Within the 3-morpholino-4-phenyl-1H-pyrazol-1-yl acetamide series, subtle modifications to the N-phenyl substituent profoundly alter both physicochemical properties and potential target engagement profiles [1]. A structurally similar analog, N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, exhibits a substantially higher calculated logP (3.38) compared to the target compound (2.691), indicating a meaningful shift in lipophilicity that impacts solubility and non-specific binding characteristics [2]. Such property differences caution against generic substitution without explicit experimental validation in the intended assay system.

Quantitative Differentiation of N-(3-Fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Against Closest Structural Analogs


Reduced Lipophilicity vs. 4-Chlorophenyl Analog Enhances Predicted Aqueous Solubility

The target compound's calculated logP of 2.691 represents a significant decrease in lipophilicity compared to the 4-chlorophenyl analog (logP 3.38) [1]. This difference originates from the replacement of the electron-withdrawing chlorine atom with a smaller, more electronegative fluorine atom at the meta position of the phenyl ring [2]. Lower logP values are generally predictive of improved aqueous solubility profiles, a critical parameter for reproducible in vitro assay performance.

Physicochemical property Lipophilicity Solubility

Meta-Fluorine Substitution Confers Distinct Electronic Profile Relative to Unsubstituted Phenyl and Other Halogen Analogs

The 3-fluorophenyl moiety introduces a strong electron-withdrawing inductive effect (-I) without the resonance donation (+M) characteristic of chloro or methoxy substituents, resulting in a unique electronic distribution on the acetamide phenyl ring [1]. In the broader class of pyrazole-based kinase inhibitors, subtle electronic modulation of the terminal phenyl ring has been shown to alter kinase selectivity profiles [2]. While direct comparative biochemical data for this exact compound against analogs is not yet publicly available, this electronic signature differentiates it from unsubstituted phenyl and 4-chlorophenyl variants.

Electrostatics SAR Binding affinity

Molecular Weight Advantage Over 3,4-Dimethoxyphenyl Analog Impacts Ligand Efficiency Metrics

With a molecular weight of 380.42 g/mol, the target compound is approximately 42 Da lighter than N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (MW = 422.485) [1]. This lower molecular weight, combined with its modest logP, positions it more favorably within established drug-like chemical space metrics such as Lipinski's Rule of Five [2]. Lower MW is also generally preferred for fragment-based screening and offers greater synthetic tractability for downstream lead optimization.

Ligand efficiency Molecular weight Fragment-like

Recommended Application Scenarios for N-(3-Fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Based on Available Evidence


Kinase Selectivity Profiling Panels Requiring Defined Physicochemical Starting Points

The compound's balanced lipophilicity (logP 2.691) and moderate molecular weight (380.42 g/mol) make it suitable for inclusion in kinase selectivity screening panels where physicochemical homogeneity across test compounds is important to minimize artifacts arising from aggregation or non-specific binding [1], [2].

Structure-Activity Relationship (SAR) Studies Exploring Halo-Substituent Effects on FLT3 Binding

As part of a matched molecular pair analysis, this compound can be directly compared with its 4-chlorophenyl and unsubstituted phenyl analogs to quantify the impact of 3-fluoro substitution on FLT3 inhibitory potency and selectivity [1]. Such studies are essential for establishing robust SAR around the pyrazole-acetamide scaffold.

Fragment-Based Lead Generation Leveraging the Morpholino-Pyrazole Core

The presence of the morpholino ring, a privileged fragment in kinase inhibitor design, combined with a 3-fluorophenyl acetamide tail, provides a versatile core for fragment growing or merging strategies [1]. The compound's favorable ligand efficiency metrics support its use as a starting fragment for structure-guided optimization.

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.